N-(Hydroxymethyl)-1,2-benzisothiazolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Hydroxymethyl)-1,2-benzisothiazolin-3-one is a chemical compound known for its versatile applications in various fields. It is a derivative of benzisothiazolinone, characterized by the presence of a hydroxymethyl group attached to the nitrogen atom. This compound is widely used in industrial and research settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hydroxymethyl)-1,2-benzisothiazolin-3-one typically involves the reaction of benzisothiazolinone with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes hydroxymethylation to yield the desired product. The reaction conditions often include the use of aqueous formaldehyde (37-41%) and a basic medium such as sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound is carried out on a larger scale using similar reaction conditions. The process involves the continuous addition of formaldehyde to a solution of benzisothiazolinone in the presence of a base, followed by purification steps to isolate the final product. The industrial production methods are optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(Hydroxymethyl)-1,2-benzisothiazolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzisothiazolinone compounds.
Scientific Research Applications
N-(Hydroxymethyl)-1,2-benzisothiazolin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the formulation of preservatives, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(Hydroxymethyl)-1,2-benzisothiazolin-3-one involves its interaction with cellular components, leading to the disruption of essential biological processes. The hydroxymethyl group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit the growth of microorganisms by interfering with their metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Benzisothiazolinone: The parent compound without the hydroxymethyl group.
N-Methyl-1,2-benzisothiazolin-3-one: A similar compound with a methyl group instead of a hydroxymethyl group.
N-Chloromethyl-1,2-benzisothiazolin-3-one: A derivative with a chloromethyl group.
Uniqueness
N-(Hydroxymethyl)-1,2-benzisothiazolin-3-one is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and potential applications. This functional group allows for a broader range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
7035-94-1 |
---|---|
Molecular Formula |
C8H7NO2S |
Molecular Weight |
181.21 g/mol |
IUPAC Name |
2-(hydroxymethyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H7NO2S/c10-5-9-8(11)6-3-1-2-4-7(6)12-9/h1-4,10H,5H2 |
InChI Key |
CUNHGCGTIAEQRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.